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Compound of Interest

Compound Name: N-Desmethyl Regorafenib-d3

Cat. No.: B12429808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
stability of N-Desmethyl Regorafenib-d3. Given that N-Desmethyl Regorafenib-d3 is the
deuterated form of the active metabolite M5 of Regorafenib, this document synthesizes data
from studies on Regorafenib and its primary metabolites to infer the stability characteristics of
the deuterated compound. N-Desmethyl Regorafenib-d3 is primarily utilized as an internal
standard in pharmacokinetic and metabolic studies.

Compound Overview

N-Desmethyl Regorafenib-d3 is a stable isotope-labeled version of N-Desmethyl Regorafenib
N-Oxide (M5), a major active metabolite of Regorafenib. Regorafenib is an oral multi-kinase
inhibitor used in the treatment of various cancers. The deuteration (d3) makes it suitable for
use as an internal standard in mass spectrometry-based bioanalytical assays, allowing for
precise quantification of the non-deuterated M5 metabolite in biological matrices.

Table 1: Physicochemical Properties of N-Desmethyl Regorafenib-d3 and Related
Compounds
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N-Desmethyl

N-Desmethyl . Regorafenib
Property . Regorafenib N-
Regorafenib-d3 ) (Parent Drug)
Oxide (M5)
N-Desmethyl Regorafenib
_ _ BAY 73-4506;
Synonyms Regorafenib metabolite M5; BAY )
o ] Stivarga®
(Pyridine)-N-oxide-d3 81-8752
Molecular Formula C20H10D3CIF4N4O4 C20H13CIFaN4Oa4 C21H15CIF4aN4O3
Molecular Weight 487.81 g/mol 484.79 g/mol 482.8 g/mol
] ) ] ) White to pink or
Crystalline solid Crystalline solid ) )
Appearance ) ) brownish solid
(inferred) (inferred)
substance
Soluble in DMSO (~30
Data not available. Data not available. mg/ml) and DMF (~30
Solubility Likely soluble in Likely soluble in mg/ml). Sparingly

DMSO and DMF.

DMSO and DMF.

soluble in aqueous
buffers.[1]

Storage Conditions

Store at -20°C, protect

from moisture.[2][3]

Store at -20°C
(stability of = 1 year
indicated by a
supplier).

Store at -20°C
(stability of = 4 years
indicated by a
supplier).[1]

Chemical Stability and Degradation

While specific forced degradation studies for N-Desmethyl Regorafenib-d3 are not publicly

available, the stability can be inferred from studies on the parent drug, Regorafenib. The

structural similarities suggest that N-Desmethyl Regorafenib-d3 would be susceptible to

similar degradation pathways.

Inferred Degradation Pathways

Forced degradation studies on Regorafenib have shown that it is susceptible to hydrolysis

(acidic, basic, and neutral) and oxidative stress, while being relatively stable under thermal and
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photolytic conditions. The primary sites of degradation are the urea linkage and the diphenyl
ether bond.

e Hydrolytic Degradation: Cleavage of the urea bond is a major degradation pathway under
acidic, basic, and neutral conditions.

» Oxidative Degradation: The molecule is susceptible to oxidation, potentially at the pyridine N-
oxide moiety or other electron-rich positions.

o Thermal and Photolytic Stability: The parent compound, Regorafenib, is reported to be stable
under thermal and photolytic stress.

It is anticipated that N-Desmethyl Regorafenib-d3 would exhibit similar degradation patterns.
The deuterium labeling is not expected to significantly alter its chemical stability.

Physical Stability

The physical stability of N-Desmethyl Regorafenib-d3 as a solid is crucial for its use as a
reference standard. While specific data on properties like hygroscopicity and polymorphism are
not available, it is supplied as a crystalline solid and should be stored in a tightly closed
container, protected from moisture, at -20°C to ensure long-term stability.[2]

Stability in Biological Matrices

The stability of drug metabolites in biological matrices is critical for accurate bioanalysis.
Studies on the non-deuterated M5 metabolite in plasma provide valuable insights.

Table 2: Stability of Regorafenib Metabolite M5 in Mouse Plasma
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Stability Condition Duration Temperature Result

Stable (deviation <
Short-Term 8 hours Room Temperature 15% of initial
concentration)

Stable (deviation <
Long-Term 6 months -80°C 15% of initial
concentration)

Stable (deviation <
Freeze-Thaw 3 cycles -80°C to Room Temp. 15% of initial
concentration)

Stable (deviation <

Autosampler 24 hours 4°C 15% of initial
concentration)

Data extrapolated from a study on Regorafenib and its metabolites in mouse plasma.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments, based on
standard pharmaceutical practices and information gathered from analytical methods for
Regorafenib.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for N-Desmethyl
Regorafenib-d3.

Methodology:

o Preparation of Stock Solution: Prepare a stock solution of N-Desmethyl Regorafenib-d3 in
a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

e Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCI. Incubate at 80°C for 24
hours. Cool, neutralize with 1IN NaOH, and dilute with mobile phase for analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C
for 24 hours. Cool, neutralize with 0.1N HCI, and dilute with mobile phase for analysis.

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at
80°C for 24 hours. Cool and dilute with mobile phase for analysis.

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide
(H202). Store at room temperature for 24 hours, protected from light. Dilute with mobile
phase for analysis.

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at
100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for

analysis.

Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent
light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square
meter. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to
separate the parent compound from any degradation products.

Protocol for Stability in Plasma

Objective: To assess the stability of N-Desmethyl Regorafenib-d3 in a biological matrix under
various storage and handling conditions.

Methodology:

e Spiking of Plasma: Spike blank plasma with N-Desmethyl Regorafenib-d3 at low and high
quality control (QC) concentrations.

Freeze-Thaw Stability:
o Aliquot the spiked plasma samples into separate tubes.
o Freeze the samples at -80°C for at least 24 hours.

o Thaw the samples unassisted at room temperature.
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o Repeat this freeze-thaw cycle two more times for a total of three cycles.

o Analyze the samples and compare the concentrations to a baseline sample that has not
undergone freeze-thaw cycles.

o Short-Term (Bench-Top) Stability:

o Thaw spiked plasma samples and keep them at room temperature for a specified period
(e.g., 8 hours).

o Analyze the samples and compare the concentrations to a baseline sample analyzed
immediately after thawing.

e Long-Term Stability:
o Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, and 6 months).
o At each time point, thaw and analyze a set of samples.
o Compare the concentrations to a baseline sample analyzed at the beginning of the study.
e Autosampler Stability:

o Process spiked plasma samples and place the resulting extracts in the autosampler at a
controlled temperature (e.g., 4°C).

o Analyze the samples at various time points (e.g., 0, 12, and 24 hours).
o Compare the concentrations to the initial analysis.

Visualizations
Metabolic Pathway of Regorafenib

The following diagram illustrates the metabolic conversion of Regorafenib to its active
metabolites, M2 and M5 (N-Desmethyl Regorafenib N-Oxide).
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Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.

Regorafenib Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability tests on N-Desmethyl
Regorafenib-d3.
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Caption: General workflow for physical and chemical stability testing.

Signaling Pathways Inhibited by Regorafenib

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12429808?utm_src=pdf-body-img
https://www.benchchem.com/product/b12429808?utm_src=pdf-body
https://www.benchchem.com/product/b12429808?utm_src=pdf-body
https://www.benchchem.com/product/b12429808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in
tumor growth, angiogenesis, and metastasis.[4][5][6] The active metabolite M5 is expected to
have a similar inhibitory profile.[7]
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Caption: Key signaling pathways inhibited by Regorafenib and its active metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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